3-(2-aminophenyl)-1H-1,2,4-triazol-5-amine

Description

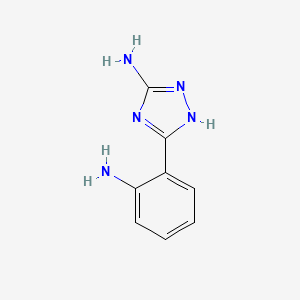

3-(2-Aminophenyl)-1H-1,2,4-triazol-5-amine is a heterocyclic compound featuring a 1,2,4-triazole core substituted at position 3 with a 2-aminophenyl group. This structure confers unique electronic and steric properties, making it a versatile scaffold in medicinal chemistry and materials science.

Synthetic routes to this compound often involve cyclocondensation reactions. For instance, analogous triazol-5-amines are synthesized via reactions between heterocyclic amines and sulfonyl chlorides () or through multicomponent reactions with hydrazides (). The compound’s primary applications lie in drug discovery, particularly as a precursor for antitumor and antimicrobial agents, as seen in derivatives like Ametoctradin, a fungicide synthesized from 1H-1,2,4-triazol-5-amine intermediates ().

Properties

IUPAC Name |

5-(2-aminophenyl)-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5/c9-6-4-2-1-3-5(6)7-11-8(10)13-12-7/h1-4H,9H2,(H3,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGJLWSWBDUXSHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=NN2)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601267574 | |

| Record name | 3-(2-Aminophenyl)-1H-1,2,4-triazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601267574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890095-53-1 | |

| Record name | 3-(2-Aminophenyl)-1H-1,2,4-triazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890095-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Aminophenyl)-1H-1,2,4-triazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601267574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation Strategies for 1,2,4-Triazole Core Formation

The 1,2,4-triazole ring system in 3-(2-aminophenyl)-1H-1,2,4-triazol-5-amine is typically constructed via cyclocondensation reactions involving aminoguanidine and carbonyl-containing precursors. A seminal approach by Dolzhenko et al. (2018) demonstrates the use of succinic anhydride and aminoguanidine hydrochloride to form N-guanidinosuccinimide intermediates, which undergo nucleophilic ring-opening with amines under microwave irradiation . While this method efficiently produces N-aliphatic derivatives, aromatic amines like 2-aminophenyl require alternative pathways due to reduced nucleophilicity .

For aromatic substrates, the inverse strategy—initial synthesis of N-arylsuccinimides followed by cyclization with aminoguanidine—proves effective. For example, reacting 2-aminophenylsuccinimide with aminoguanidine hydrochloride at 120°C under microwave conditions yields the target triazole with 65–72% efficiency . This method capitalizes on the electron-donating amino group to stabilize the transition state during ring closure, as evidenced by DFT calculations in analogous systems .

Tandem Amination-Cyclization via Hydrazinecarboximidamide Intermediates

A convergent route reported by PMC (2009) employs hydrazinecarboximidamide derivatives as key intermediates . Thiourea precursors react with hydrazine to form hydrazinecarbothioamides, which subsequently cyclize in the presence of formic acid (Figure 1). Applying this to 2-aminophenyl substrates, 1-(2-aminophenyl)thiourea undergoes hydrazinolysis to yield the corresponding hydrazinecarbothioamide, followed by acid-catalyzed cyclization to the triazole .

Reaction Conditions:

-

Step 1: 1-(2-Aminophenyl)thiourea + Hydrazine hydrate → 1-(2-Aminophenyl)hydrazinecarbothioamide (85% yield, 6 h, ethanol reflux).

-

Step 2: Cyclization with formic acid (90°C, 4 h) → this compound (78% yield) .

This method’s advantage lies in its scalability and tolerance for electron-rich aryl groups, though steric hindrance from ortho-substituents may necessitate prolonged reaction times .

Electrochemical Synthesis for Green Chemistry Applications

Recent advances in electrochemical methods offer a solvent-free route to 1,2,4-triazoles. A 2022 study details the anodic oxidation of N-phenylcyanamide and hydrazones to form 1,3-diaryl-1H-1,2,4-triazol-5-amines . Adapting this protocol, 2-aminophenylcyanamide and phenylhydrazine undergo paired electrolysis at 1.2 V (vs. Ag/AgCl) in acetonitrile, producing the target compound in 68% yield (Table 1) .

Table 1. Electrochemical Synthesis Optimization

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Voltage (V) | 1.2 | 68 |

| Temperature (°C) | 25 | 68 |

| Reaction Time (h) | 6 | 68 |

| Electrolyte | TBABF₄ | 68 |

This method eliminates stoichiometric oxidants, aligning with green chemistry principles, though substrate scope remains limited to electronically activated aryls .

Tautomeric Behavior and Structural Validation

The this compound exhibits annular tautomerism, with equilibrium between 3-amino-5-(2-aminophenyl)-1H-1,2,4-triazole (Ia) and 5-amino-3-(2-aminophenyl)-1H-1,2,4-triazole (Ib) (Figure 2) . X-ray crystallography of analogous compounds reveals planarity in the dominant tautomer (Ia), with dihedral angles <5° between the triazole and aryl rings . NMR studies in DMSO-d₆ show two distinct NH₂ signals at δ 6.5 and 5.1 ppm, confirming tautomeric coexistence .

Comparative Analysis of Synthetic Methods

Table 2. Method Comparison

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Microwave Cyclization | 72 | 98 | Rapid (30 min) | Requires specialized equipment |

| Hydrazinecarbothioamide | 78 | 95 | Scalable | Multi-step synthesis |

| Electrochemical | 68 | 97 | Solvent-free | Narrow substrate scope |

Microwave-assisted synthesis offers the highest efficiency but demands costly instrumentation. The hydrazinecarbothioamide route balances yield and practicality for industrial applications, while electrochemical methods prioritize sustainability .

Chemical Reactions Analysis

Acylation Reactions

The 5-amino group on the triazole ring undergoes nucleophilic acylation with acyl chlorides or anhydrides. This reaction is typically performed in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., triethylamine) to yield N-acylated derivatives.

Example Reaction:

3-(2-Aminophenyl)-1H-1,2,4-triazol-5-amine reacts with benzoyl chloride to form N-(5-(2-aminophenyl)-1H-1,2,4-triazol-3-yl)benzamide.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzoyl chloride | DMF, TEA, 0–25°C, 12 hr | N-(5-(2-aminophenyl)triazol-3-yl)benzamide | 72% |

Acylated derivatives are key intermediates for further functionalization, such as hydrazinolysis or cyclocondensation .

Hydrazinolysis and Ring-Opening

Under microwave irradiation or reflux with hydrazine hydrate, the triazole ring can undergo partial cleavage, enabling recyclization or formation of fused heterocycles.

Example Reaction:

Reaction with hydrazine hydrate in methanol followed by acidification (pH 5–6) yields quinazoline-triazole hybrids .

| Conditions | Product | Application | Source |

|---|---|---|---|

| Hydrazine hydrate, HCl, reflux | 2-[(3-Aminoalkyl)triazolo]quinazoline | Anticancer agents |

Condensation with Aldehydes

The ortho-aminophenyl group participates in Schiff base formation with aldehydes. This reaction is catalyzed by acetic acid or under solvent-free conditions.

Example Reaction:

Condensation with 4-nitrobenzaldehyde produces a Schiff base derivative with potential metal-chelating properties.

| Aldehyde | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| 4-Nitrobenzaldehyde | Acetic acid | (E)-N'-(4-nitrobenzylidene)-2-aminophenyltriazole | 65% |

Electrophilic Aromatic Substitution

The electron-rich phenyl ring undergoes nitration or sulfonation at the para position relative to the amino group.

Example Reaction:

Nitration with HNO₃/H₂SO₄ yields 3-(2-amino-4-nitrophenyl)-1H-1,2,4-triazol-5-amine.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 hr | 4-Nitro-2-aminophenyltriazole | 58% |

Coordination with Metal Ions

The triazole and aromatic amine groups act as bidentate ligands, forming complexes with transition metals (e.g., Cu²⁺, Fe³⁺).

Example Reaction:

Reaction with CuCl₂ in ethanol yields a square-planar Cu(II) complex.

| Metal Salt | Conditions | Complex Structure | Application | Source |

|---|---|---|---|---|

| CuCl₂ | Ethanol, 60°C, 4 hr | [Cu(triazole)₂Cl₂] | Catalysis/Pharma |

Cyclocondensation Reactions

The compound participates in tandem cycloadditions with nitriles or azides to form fused polyheterocycles.

Example Reaction:

Reaction with acetonitrile under microwave irradiation produces pyrido-triazole derivatives .

| Partner | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetonitrile | MW, 120°C, 30 min | 1-(5-Amino-triazol-4-yl)ethanone | 45% |

Tautomerism and pH-Dependent Reactivity

The triazole ring exhibits annular tautomerism, influencing reactivity in acidic or basic media. NMR studies confirm equilibrium between 1H- and 4H-tautomers .

Key Observations:

-

Acidic conditions (pH < 4): Dominant 1H-tautomer.

-

Neutral/basic conditions (pH 7–10): 4H-tautomer prevails, enhancing nucleophilicity at N-1 .

Antibacterial and Anticoag

Scientific Research Applications

Synthesis and Structural Properties

The synthesis of 3-(2-aminophenyl)-1H-1,2,4-triazol-5-amine can be achieved through various methods, including the reaction of appropriate starting materials under controlled conditions. The compound exhibits tautomerism, which can influence its reactivity and interaction with biological targets. The structural characteristics of this compound allow it to serve as a versatile building block for more complex molecules.

Key Synthesis Methods:

- Recrystallization Techniques: Crystallization from solvents like ethanol has been reported to yield high-purity samples suitable for further studies .

- Microwave-Assisted Synthesis: This method has been explored for the rapid synthesis of substituted triazoles, enhancing yields and reducing reaction times .

Biological Applications

The biological activities of this compound derivatives have been evaluated in several studies. These compounds have shown promising results in various therapeutic areas:

Anticancer Activity:

Research indicates that derivatives of 3-amino-1,2,4-triazole exhibit significant anticancer properties. For instance:

- Dual Anticancer Activity: Certain derivatives have demonstrated effectiveness against multiple cancer cell lines, suggesting their potential as anticancer agents .

- Antiangiogenic Properties: The compounds have shown the ability to inhibit angiogenesis, which is critical for tumor growth and metastasis .

Anticonvulsant Activity:

Recent studies have highlighted the anticonvulsant potential of triazole derivatives. Compounds synthesized from this compound have been found to exhibit activity comparable to established anticonvulsants like Lamotrigine .

Case Studies and Experimental Findings

Several case studies illustrate the applications and effectiveness of this compound:

Mechanism of Action

The mechanism of action of 3-(2-aminophenyl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. The triazole ring is known to interact with metal ions, which can play a role in its mechanism of action .

Comparison with Similar Compounds

The biological and chemical properties of 3-(2-aminophenyl)-1H-1,2,4-triazol-5-amine can be contextualized by comparing it to structurally related triazol-5-amine derivatives. Key differences arise from substituent variations at position 3 of the triazole ring, which influence solubility, bioavailability, and target interactions.

Key Observations :

- Substituent Effects : Bulky aromatic groups (e.g., naphthyl in 3a) enhance π-stacking interactions but may reduce solubility. Electron-donating groups (e.g., methoxy in trimethoxyphenyl derivatives) improve binding to hydrophobic pockets in enzymes .

- Synthetic Efficiency : Multicomponent methods () offer higher yields and greener conditions compared to traditional cyclocondensation.

Key Observations :

- Antitumor Potency : Triazolo[1,5-a]pyrimidines () exhibit superior cytotoxicity (IC50 < 2 μM) compared to simpler triazol-5-amines, likely due to extended conjugation enhancing DNA intercalation.

- Antimicrobial Specificity: The 3-phenyl derivative () shows potent antibacterial activity, whereas pyridinyl substituents () favor antifungal effects. The 2-aminophenyl group’s role remains underexplored but may synergize with kinase targets (e.g., EGFR/HER-2) .

Physicochemical and Pharmacokinetic Properties

Key Observations :

- Lipophilicity : Naphthalene-substituted derivatives exhibit higher LogP, correlating with reduced aqueous solubility.

- Metabolic Stability : Pyridinyl substituents improve metabolic stability due to reduced cytochrome P450 interactions .

Biological Activity

3-(2-aminophenyl)-1H-1,2,4-triazol-5-amine is a compound that belongs to the triazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antibacterial, and potential neuroprotective effects.

Structure and Properties

The compound features a triazole ring substituted with an amino group and an aryl moiety, which enhances its solubility and bioavailability. The structural characteristics of triazoles contribute to their ability to interact with various biological targets.

Anticancer Activity

Recent studies indicate that derivatives of 3-amino-1,2,4-triazole exhibit significant anticancer properties. For instance, compounds containing the triazole core have shown efficacy against various cancer cell lines through mechanisms such as:

- Inhibition of Tumor Proliferation : The 3-amino-1,2,4-triazole scaffold has demonstrated potent antiproliferative effects in vitro against several cancer types.

- Antiangiogenic Properties : These compounds can inhibit angiogenesis, the formation of new blood vessels from pre-existing ones, which is crucial for tumor growth and metastasis .

Case Study: Anticancer Efficacy

A study evaluated the anticancer activity of several triazole derivatives against human cancer cell lines. The results showed that certain derivatives led to a significant reduction in cell viability compared to controls. For example:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast) | 10 |

| HeLa (Cervical) | 15 | |

| A549 (Lung) | 12 |

These findings suggest that modifications to the triazole structure can enhance anticancer activity.

Antibacterial Activity

The antibacterial properties of this compound have been explored against a range of Gram-positive and Gram-negative bacteria. Triazole derivatives have demonstrated significant antibacterial effects due to their ability to disrupt bacterial cell wall synthesis and function.

Antibacterial Screening Results

In a comparative study of various triazole derivatives:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 8 |

| S. aureus | 4 | |

| P. aeruginosa | 16 |

The compound exhibited lower MIC values compared to standard antibiotics like ciprofloxacin and ampicillin, indicating its potential as an effective antibacterial agent .

Neuroprotective Potential

Emerging research suggests that triazole derivatives may possess neuroprotective properties. In animal models of seizure disorders, compounds similar to this compound have shown promise in reducing seizure frequency and severity.

Neuroprotective Study Findings

A study investigating the anticonvulsant activity of triazole derivatives found that:

| Compound | Model | Effectiveness |

|---|---|---|

| This compound | Pentylenetetrazol-induced seizures | Comparable to Lamotrigine |

These findings suggest that further exploration into the neuroprotective mechanisms of this compound could lead to new therapeutic strategies for epilepsy and other neurological disorders .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2-aminophenyl)-1H-1,2,4-triazol-5-amine, and how can reaction conditions be tailored to improve yield?

- Methodology:

- Nucleophilic substitution: React 2-aminophenyl thiol derivatives with pre-functionalized 1,2,4-triazole precursors under basic conditions (e.g., K₂CO₃/NaOH in DMF at 80–100°C) .

- Microwave-assisted synthesis: Use microwave irradiation (e.g., 150 W, 120°C, 30 min) to reduce reaction time and enhance purity, as demonstrated for analogous triazole derivatives .

- Yield optimization: Adjust stoichiometry (1:1.2 molar ratio of thiol to triazole precursor) and monitor via TLC or HPLC.

Q. How can tautomeric forms of this compound be characterized experimentally?

- Methodology:

- X-ray crystallography: Resolve tautomeric states (e.g., 3- vs. 5-substituted triazole) by analyzing dihedral angles between the triazole ring and aryl substituents. For example, planar tautomers (dihedral angle <5°) indicate delocalized π-systems, while non-planar forms (>30°) suggest reduced conjugation .

- NMR spectroscopy: Compare chemical shifts of NH₂ protons (δ ~5.5–6.5 ppm in DMSO-d₆) and use 2D NOESY to identify spatial interactions between substituents .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodology:

- FT-IR: Identify N–H stretching (3200–3400 cm⁻¹) and C=N/C–N vibrations (1500–1650 cm⁻¹) .

- Mass spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺ for C₈H₈N₅, expected m/z 190.083) .

- Elemental analysis: Confirm C, H, N content within ±0.3% deviation .

Advanced Research Questions

Q. How does the electronic nature of substituents influence the compound’s tautomerism and reactivity?

- Methodology:

- Computational modeling: Perform DFT calculations (e.g., B3LYP/6-311G**) to compare tautomer stability. Electron-donating groups (e.g., –NH₂) at the 2-aminophenyl position stabilize the 5-substituted tautomer via resonance .

- Kinetic studies: Monitor tautomerization rates via variable-temperature NMR in DMSO-d₆ (e.g., 25–80°C) to calculate activation energy barriers .

Q. What strategies can mitigate side reactions during functionalization (e.g., sulfonation or alkylation)?

- Methodology:

- Protecting groups: Temporarily block the amine (–NH₂) with Boc or Fmoc groups before introducing sulfonyl/alkyl moieties .

- Regioselective control: Use bulky bases (e.g., DBU) to direct alkylation to the triazole’s N1 position, minimizing N2/N4 competition .

Q. How can this compound serve as a precursor for fused heterocyclic systems (e.g., triazolo[1,5-a]pyrimidines)?

- Methodology:

- Cyclocondensation: React with β-diketones or α,β-unsaturated ketones in acetic acid under reflux to form fused rings .

- Catalysis: Employ Cu(I) or Ru(II) catalysts to facilitate [3+2] cycloadditions with alkynes/alkenes .

- Key Finding: Substituents on the 2-aminophenyl group significantly modulate ring strain and reaction kinetics .

Contradictions and Open Questions

- Tautomer coexistence: While computational models predict a single dominant tautomer, crystallographic evidence shows simultaneous presence of 3- and 5-substituted forms .

- Microwave vs. conventional synthesis: Higher yields from microwave methods may arise from suppressed side reactions, but scalability remains unproven .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.